An In-depth Technical Guide to 2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid
An In-depth Technical Guide to 2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid, with the CAS number 7600-50-2, is a chlorinated and hydroxylated derivative of methoxybenzoic acid. It is notably recognized as a principal metabolite of the widely used herbicide Dicamba.[1] The structural complexity of this molecule, featuring a blend of electron-withdrawing and donating groups on a benzoic acid scaffold, makes it a compound of significant interest for researchers in agrochemistry, environmental science, and drug discovery. The presence of hydroxyl and methoxy groups can influence the molecule's binding affinity, physicochemical properties, and metabolic pathways, offering a valuable tool for medicinal chemists.[2]
This guide provides a comprehensive technical overview of 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid, including its physicochemical properties, synthesis, analytical methodologies, and a discussion of its biological significance in the context of its parent compound, Dicamba.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid.
| Property | Value | Source |
| Molecular Formula | C₈H₆Cl₂O₄ | [3] |
| Molecular Weight | 237.037 g/mol | [3] |
| CAS Number | 7600-50-2 | [3] |
| IUPAC Name | 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid | [4] |
| Synonyms | 5-Hydroxydicamba, 3,6-Dichloro-5-hydroxy-2-methoxybenzoic acid | [3][4] |
| Melting Point | 410.35 K (137.2 °C) | [5] |
| Boiling Point | 383.6 °C at 760 mmHg | [6] |
| Density | 1.598 g/cm³ | [6] |
| pKa | 2.40 ± 0.25 (Predicted) | [2] |
| LogP (Octanol/Water) | 2.406 (Crippen Method) | [7] |
| Water Solubility | Log10(S) = -2.57 mol/L | [7] |
| Appearance | Off-white solid | [8] |
Synthesis of 2,5-Dichloro-3-hydroxy-6-methoxybenzoic Acid
The synthesis of dichlorinated benzoic acid derivatives often involves multi-step processes. A common route to compounds with a similar substitution pattern involves the Kolbe-Schmitt reaction, which introduces a carboxylic acid group onto a phenol ring.[9][10] The following is a representative, multi-step synthesis protocol adapted from patented industrial processes for related compounds.[5][11]
Synthesis Workflow
Caption: A plausible synthetic route to 2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid.
Detailed Experimental Protocol
Step 1: Diazotization of 2,5-Dichloroaniline
-
In a reaction vessel suitable for low-temperature reactions, suspend 2,5-dichloroaniline in a suitable first fluid medium.
-
Cool the suspension to a temperature between -15°C and 0°C.
-
Slowly add nitrosylsulfuric acid to the cooled suspension while maintaining the low temperature to form the 2,5-dichlorophenyldiazonium salt. The use of nitrosylsulfuric acid is a standard method for diazotization in a non-aqueous medium.[5]
Step 2: Hydrolysis of the Diazonium Salt
-
The resulting diazonium salt solution is then subjected to hydrolysis. This is typically achieved by heating the solution in the presence of a strong mineral acid, such as sulfuric acid.[11]
-
The reaction is heated to a temperature ranging from approximately 85°C to 155°C, or until the evolution of nitrogen gas ceases, indicating the completion of the hydrolysis to 2,5-dichlorophenol.[11]
Step 3: Formation of the Phenolate
-
The 2,5-dichlorophenol is then reacted with an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) in a suitable solvent to form the corresponding alkali metal 2,5-dichlorophenolate.[5]
-
It is crucial to ensure the resulting phenolate is substantially dry (moisture content between 0.005 to 0.05 % w/w) as water can interfere with the subsequent carboxylation step.[5]
Step 4: Carboxylation via Kolbe-Schmitt Reaction
-
The dried alkali metal 2,5-dichlorophenolate is subjected to carboxylation with carbon dioxide under high pressure.[5][9]
-
The reaction is typically carried out at a temperature between 60°C and 160°C.[5] This electrophilic aromatic substitution reaction introduces a carboxyl group onto the aromatic ring, yielding the alkali metal salt of 3,6-dichlorosalicylic acid.
Step 5: Methylation
-
The resulting alkali metal salt of 3,6-dichlorosalicylic acid is then methylated. This can be achieved using a methylating agent such as dimethyl sulfate or methyl chloride.[5][11]
-
The reaction is conducted in a suitable third fluid medium at a temperature ranging from 60°C to 160°C to yield the final product, 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid.[5]
Step 6: Purification
-
The crude product can be purified through a series of acidification, precipitation, and recrystallization steps.
-
A patented method for a similar compound involves acidification to a pH of about 2.8-3.2 at 60-80°C to precipitate the purified product.[3] Further purification can be achieved by recrystallization from a suitable solvent system, such as acetonitrile/water.[8]
Analytical Methodologies
The accurate quantification and identification of 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid in various matrices are crucial for research and regulatory purposes. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for this purpose.
Analytical Workflow
Caption: General workflow for the analysis of 2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid by HPLC-MS.
Representative HPLC-MS Protocol
-
Sample Preparation: For aqueous samples, solid-phase extraction (SPE) can be employed to concentrate the analyte and remove interfering matrix components. For other matrices, a suitable extraction solvent should be used, followed by filtration.
-
Chromatographic Separation:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column is a common choice for separating moderately polar compounds like benzoic acid derivatives.[12]
-
Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol, both acidified with a small amount of formic acid (e.g., 0.1%) to ensure the analyte is in its protonated form for better retention and peak shape.[13]
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds as they readily deprotonate to form [M-H]⁻ ions.
-
Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid would need to be determined by infusing a standard solution.
-
-
Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the analyte in the sample is then determined by comparing its peak area to the calibration curve. The use of an isotopically labeled internal standard is recommended for the most accurate quantification.
Biological Significance and Potential Applications
As a metabolite of the herbicide Dicamba, the biological activity of 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid is of considerable interest.
Link to Dicamba's Mechanism of Action
Dicamba acts as a synthetic auxin, a class of plant growth regulators.[1][5] It causes uncontrolled growth in susceptible plants, leading to their death.[14] The toxicological profile of Dicamba has been studied, with some research indicating potential for genotoxicity and endocrine disruption.[15][16] Studies in mammals have shown that Dicamba can induce DNA damage and sister chromatid exchanges.[16] Furthermore, there is some evidence suggesting an association between Dicamba exposure and an increased risk of certain cancers.[4]
While direct studies on the biological activity of 5-hydroxydicamba are limited, as a major metabolite, it is crucial to consider its potential to contribute to the overall toxicological profile of Dicamba. The introduction of a hydroxyl group can alter the molecule's polarity, reactivity, and ability to interact with biological targets.
Potential in Drug Discovery
Substituted benzoic acids are a common scaffold in medicinal chemistry. The presence of hydroxyl and methoxy groups can modulate a molecule's pharmacokinetic and pharmacodynamic properties. For instance, these groups can participate in hydrogen bonding with biological targets, and the methoxy group can influence metabolic stability.[2] Hydroxybenzoic acid derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory and analgesic agents.[17][18] Given its structure, 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid could serve as a starting point or intermediate for the synthesis of novel bioactive compounds.[19]
Safety and Handling
2,5-Dichloro-3-hydroxy-6-methoxybenzoic acid is classified as harmful if swallowed and causes serious eye damage.[20] It is also considered harmful to aquatic life with long-lasting effects.[20]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
First Aid:
-
If Swallowed: Rinse mouth and get medical help.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
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Chemical Properties of Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy- (CAS 7600-50-2). NIST. [Link]
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A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. National University of Ireland, Galway. [Link]
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Dicamba affects sex steroid hormone level and mRNA expression of related genes in adult rare minnow (Gobiocypris rarus) at environmentally relevant concentrations. PubMed. [Link]
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Kolbe–Schmitt reaction. Wikipedia. [Link]
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5-Hydroxydicamba | C8H6Cl2O4 | CID 82075. PubChem. [Link]
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Determination of Dicamba by Reverse-Phase HPLC. ResearchGate. [Link]
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Dicamba | C8H6Cl2O3 | CID 3030. PubChem. [Link]
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2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. YouTube. [Link]
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Kolbe-Schmidt Reaction: Videos & Practice Problems. Pearson. [Link]
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Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed Central. [Link]
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Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]
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